N-phenylspiro[1,2-dihydroindole-3,1'-cycloheptane]-2-carboxamide
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Overview
Description
Spiro[cycloheptane-1,3’-indoline]-2’-carboanilide is a spirocyclic compound characterized by a unique structure where a cycloheptane ring is fused to an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cycloheptane-1,3’-indoline]-2’-carboanilide typically involves spirocyclization reactions. One common method is the gold-catalyzed cyclization of 2-bromo-N-propargyltryptamines using Gagosz catalyst (Ph₃PAuNTf₂) in toluene at 50°C . Another approach involves the oxidation of N-aryl-2-oxocyclohexane-1-carboxamides using Mn(OAc)₃ in AcOH at room temperature .
Industrial Production Methods
Industrial production of Spiro[cycloheptane-1,3’-indoline]-2’-carboanilide may involve scalable synthetic routes such as the Diels-Alder reaction between dienes and 3-methyleneoxindolines, which offers high diastereoselectivity and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
Spiro[cycloheptane-1,3’-indoline]-2’-carboanilide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like Mn(OAc)₃.
Reduction: Typically involves reducing agents like NaBH₄.
Substitution: Halogenation and other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mn(OAc)₃ in AcOH.
Reduction: NaBH₄ in methanol.
Substitution: Halogenating agents like NBS (N-Bromosuccinimide).
Major Products
The major products formed from these reactions include spiroindolinediones and other spirocyclic derivatives .
Scientific Research Applications
Spiro[cycloheptane-1,3’-indoline]-2’-carboanilide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex spirocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Spiro[cycloheptane-1,3’-indoline]-2’-carboanilide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,5’-pyrrolo[1,2-c]thiazol]-2-one: Known for its MDM2 inhibitory activity.
Spiro[cyclohexane-1,3’-indoline]-2,2’-diones: Used in the synthesis of natural products.
Uniqueness
Spiro[cycloheptane-1,3’-indoline]-2’-carboanilide is unique due to its larger cycloheptane ring, which may confer different steric and electronic properties compared to other spirocyclic compounds .
Properties
CAS No. |
15317-66-5 |
---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.436 |
IUPAC Name |
N-phenylspiro[1,2-dihydroindole-3,1/'-cycloheptane]-2-carboxamide |
InChI |
InChI=1S/C21H24N2O/c24-20(22-16-10-4-3-5-11-16)19-21(14-8-1-2-9-15-21)17-12-6-7-13-18(17)23-19/h3-7,10-13,19,23H,1-2,8-9,14-15H2,(H,22,24) |
InChI Key |
HIVDNGLYRZHSNN-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)C(NC3=CC=CC=C23)C(=O)NC4=CC=CC=C4 |
Synonyms |
Spiro[cycloheptane-1,3/'-indoline]-2/'-carboanilide |
Origin of Product |
United States |
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